Cas no 2193067-02-4 (3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol)

3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol
- 3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol
- EN300-1693450
- 2193067-02-4
-
- Inchi: 1S/C9H16N2O/c12-7-3-5-8-4-1-2-6-9(8)10-11-9/h8,12H,1-7H2
- InChI Key: SOPDDJFAOBBOAX-UHFFFAOYSA-N
- SMILES: OCCCC1CCCCC21N=N2
Computed Properties
- Exact Mass: 168.126263138g/mol
- Monoisotopic Mass: 168.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45Ų
- XLogP3: 1.8
3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693450-0.1g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 0.1g |
$2123.0 | 2023-09-20 | ||
Enamine | EN300-1693450-1.0g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 1g |
$2412.0 | 2023-06-04 | ||
Enamine | EN300-1693450-5.0g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 5g |
$6996.0 | 2023-06-04 | ||
Enamine | EN300-1693450-5g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 5g |
$6996.0 | 2023-09-20 | ||
Enamine | EN300-1693450-2.5g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 2.5g |
$4728.0 | 2023-09-20 | ||
Enamine | EN300-1693450-1g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 1g |
$2412.0 | 2023-09-20 | ||
Enamine | EN300-1693450-10.0g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 10g |
$10375.0 | 2023-06-04 | ||
Enamine | EN300-1693450-0.05g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 0.05g |
$2026.0 | 2023-09-20 | ||
Enamine | EN300-1693450-0.25g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 0.25g |
$2220.0 | 2023-09-20 | ||
Enamine | EN300-1693450-0.5g |
3-{1,2-diazaspiro[2.5]oct-1-en-4-yl}propan-1-ol |
2193067-02-4 | 0.5g |
$2317.0 | 2023-09-20 |
3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol Related Literature
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1. Book reviews
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on 3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol
Professional Introduction to 3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol (CAS No: 2193067-02-4)
3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis due to its unique structural features and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2193067-02-4, belongs to a class of spirocyclic molecules that often exhibit intriguing pharmacological properties. The presence of a diazaspiro framework makes it a promising candidate for further investigation in the development of novel therapeutic agents.
The molecular structure of 3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol consists of an eight-membered spirocyclic core, which is a result of the fusion of a seven-membered azacycloheptane ring with a five-membered cyclopentene ring. This unique arrangement imparts significant rigidity to the molecule, which can be advantageous in terms of binding affinity and selectivity when interacting with biological targets. The compound also features an alcohol functional group at the propyl chain, which can serve as a site for further chemical modifications and derivatization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol with various biological receptors. Studies suggest that the spirocyclic core may mimic the conformational preferences of certain protein binding sites, thereby enhancing its ability to act as a scaffold for drug design. Additionally, the diazaspiro motif has been shown to exhibit favorable properties such as metabolic stability and reduced toxicity, making it an attractive choice for medicinal chemists.
In the context of drug discovery, 3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol has been explored as a potential lead compound for several therapeutic areas. Preliminary studies have indicated that derivatives of this compound may possess activity against various targets, including enzymes and receptors involved in inflammatory pathways. The alcohol moiety present in the molecule provides a versatile handle for further functionalization, allowing chemists to tailor the pharmacological profile of the compound to specific needs.
The synthesis of 3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol presents both challenges and opportunities for synthetic chemists. The spirocyclic framework requires careful manipulation to ensure regioselectivity and yield optimization. However, recent methodologies involving transition metal-catalyzed reactions have shown promise in facilitating the construction of such complex structures. These advances have not only improved the efficiency of synthesis but also opened up new possibilities for accessing related analogs with modified substituents.
From a biological activity perspective, 3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol has been investigated for its potential role in modulating biological processes. The spirocyclic core is known to interact with biological macromolecules through multiple non-covalent interactions, including hydrogen bonding and hydrophobic effects. This property makes it an excellent candidate for designing molecules that can selectively bind to specific targets without causing off-target effects.
The compound's structural complexity also lends itself well to structure-based drug design, where computational tools are used to model how the molecule interacts with its target receptor at the atomic level. Such studies can provide valuable insights into optimizing the pharmacokinetic properties of 3-{1,2-diazaspiro2.5oct-1-en-4-yl}propan-1-ol derivatives, ultimately leading to more effective therapeutic agents.
Moreover, the versatility of 3-{1,2-diazaspiro2.5oct-1-en-4-ylyl}propanalcohol makes it suitable for exploring various chemical modifications that could enhance its bioactivity or improve its pharmacological profile. For instance, introducing additional functional groups such as amides or esters could alter its solubility or metabolic stability, making it more suitable for oral administration or targeted delivery systems.
In conclusion, 3-{1,2-diazaspiro2.5octenyl}propanalcohol (CAS No: 2393067) represents a fascinating area of research within medicinal chemistry and bioorganic synthesis. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new synthetic strategies and biological functions associated with this class of compounds, it is likely that derivatives of 3-{diazaspiro[7.] will play an increasingly important role in addressing unmet medical needs.
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